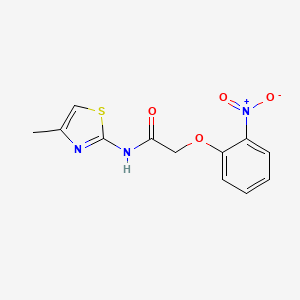![molecular formula C21H22FN3O2 B7478777 1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B7478777.png)
1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of 1-(2-fluorophenyl)piperazine, which is then reacted with 4-(piperazine-1-carbonyl)benzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the pyrrolidinone group.
1-(2-Bromophenyl)piperazine: Similar structure but with a bromine atom instead of a fluorine atom.
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one is unique due to its combination of a fluorophenyl group, piperazine ring, and pyrrolidinone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-18-4-1-2-5-19(18)23-12-14-24(15-13-23)21(27)16-7-9-17(10-8-16)25-11-3-6-20(25)26/h1-2,4-5,7-10H,3,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENFTVBJQQTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-indol-1-YL(4,5-dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL)methanone](/img/structure/B7478720.png)
![4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine](/img/structure/B7478723.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)
![N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478736.png)
![3-(2-Fluorophenyl)-1-methyl-N-[3-(pyrrolidin-1-YL)propyl]-1H-thieno[2,3-C]pyrazole-5-carboxamide](/img/structure/B7478741.png)

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)

![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)



